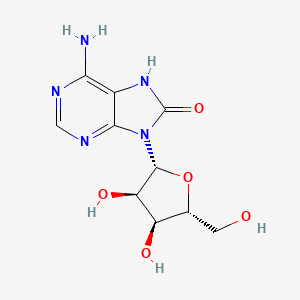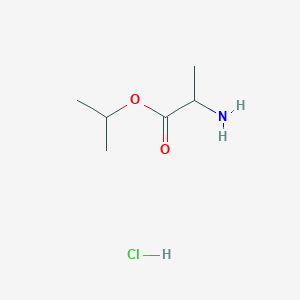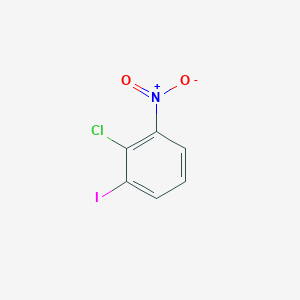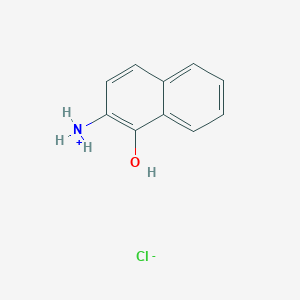
Madecassoside
Vue d'ensemble
Description
Le Madecassoside est un composé naturel dérivé de la plante Centella asiatica, communément appelée herbe à l'éléphant. Il s'agit d'un glycoside triterpénique pentacyclique et c'est l'un des principaux composants actifs de la Centella asiatica. Le this compound est connu pour ses propriétés thérapeutiques, notamment ses effets anti-inflammatoires, antioxydants et cicatrisants .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le Madecassoside peut être extrait de la Centella asiatica en utilisant diverses techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie sur couche mince (TLC). Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler le composé de la matière végétale .
Méthodes de Production Industrielle
Dans un contexte industriel, le this compound est produit par extraction à grande échelle de la Centella asiatica. La matière végétale est soumise à une extraction par solvant, suivie d'une purification par des méthodes chromatographiques. Le composé purifié est ensuite cristallisé pour obtenir le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de Réactions
Le Madecassoside subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé pour former différents dérivés.
Réduction: Les réactions de réduction peuvent modifier les liaisons glycosidiques du this compound.
Substitution: Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles du composé.
Réactifs et Conditions Communs
Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux Produits Formés
Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés oxydés et réduits, qui peuvent avoir des activités biologiques et des potentiels thérapeutiques différents .
Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique:
Chimie: Il est utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.
Biologie: Le this compound est étudié pour ses effets sur les processus cellulaires, y compris la prolifération et la différenciation cellulaire.
Médecine: Il fait l'objet de recherches approfondies pour son potentiel thérapeutique dans le traitement des affections cutanées, de l'inflammation et des troubles liés au stress oxydatif.
Industrie: Le this compound est utilisé dans la formulation de produits de soins de la peau et de cosmétiques en raison de ses propriétés anti-âge et apaisantes pour la peau
Mécanisme d'Action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies:
Anti-inflammatoire: Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l'inflammation.
Antioxydant: Le this compound piège les radicaux libres et améliore l'activité des enzymes antioxydantes, protégeant les cellules des dommages oxydatifs.
Cicatrisation des Plaies: Il favorise la synthèse du collagène et l'angiogenèse, accélérant le processus de cicatrisation
Applications De Recherche Scientifique
Madecassoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: It is extensively researched for its therapeutic potential in treating skin conditions, inflammation, and oxidative stress-related disorders.
Industry: This compound is used in the formulation of skincare and cosmetic products due to its anti-aging and skin-soothing properties
Mécanisme D'action
Madecassoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Wound Healing: It promotes collagen synthesis and angiogenesis, accelerating the wound healing process
Comparaison Avec Des Composés Similaires
Le Madecassoside est souvent comparé à d'autres triterpènes présents dans la Centella asiatica, tels que l'asiaticoside, l'acide asiatique et l'acide madécasique. Bien que tous ces composés partagent des propriétés thérapeutiques similaires, le this compound est unique par ses effets anti-inflammatoires et cicatrisants puissants .
Composés Similaires
- Asiaticoside
- Acide Asiatique
- Acide Madécasique
Le this compound se distingue par son efficacité accrue pour favoriser la synthèse du collagène et réduire l'inflammation, ce qui en fait un composé précieux dans les applications médicales et cosmétiques .
Propriétés
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGUJRJUUDLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Madecassoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34540-22-2 | |
| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Madecassoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 223 °C | |
| Record name | Madecassoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)



![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B7888893.png)
![4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7888906.png)






